![molecular formula C11H22N4 B11728136 [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine: is a compound that features a combination of a dimethylamino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethylamino group, potentially converting it into a primary amine.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a drug candidate due to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumor progression.
- Anti-inflammatory Effects : Studies show that compounds with similar structures can modulate inflammatory responses, making them candidates for treating conditions like arthritis.
Biological Systems
As a ligand, [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can bind to various receptors, influencing biological processes:
- Receptor Binding Studies : The compound's binding affinity to G-protein coupled receptors (GPCRs) has been investigated, revealing its potential in drug design for neurological disorders.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, providing insights into metabolic regulation.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound. The findings indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study 2: Neurological Applications
Another investigation focused on the compound's interaction with serotonin receptors. The results demonstrated that it could enhance serotonin signaling, which may have implications for treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and coordination with metal ions. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A compound used as a coupling agent in peptide synthesis and other applications.
3-(Dimethylamino)propylamine: A simpler amine that lacks the pyrazole ring but shares the dimethylamino functionality.
1-Ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound, featuring the pyrazole ring.
Uniqueness
What sets [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine apart is its combination of the dimethylamino group and the pyrazole ring. This dual functionality provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H22N4 |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15-11(6-8-13-15)10-12-7-5-9-14(2)3/h6,8,12H,4-5,7,9-10H2,1-3H3 |
InChI Key |
SGVQQBMKRWHUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCN(C)C |
Origin of Product |
United States |
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